CXCR6 vs CCR6 Chemokine Receptor Selectivity: A ~570-Fold Selectivity Window
The target compound demonstrates a pronounced selectivity window between human CXCR6 and human CCR6 receptors. In cell-based antagonist assays curated by ChEMBL, the compound inhibits CXCL16-induced β-arrestin recruitment at human CXCR6 with an IC50 of 140 nM, whereas antagonist activity at human CCR6 yields an IC50 of 80,000 nM [1]. This represents an approximately 570-fold selectivity for CXCR6 over CCR6. In contrast, structurally related azetidine-pyrrolidine amides such as the 3-hydroxy analog (CAS 1838897-63-4) are reported as MAGL inhibitors rather than chemokine receptor modulators, and no comparable CXCR6/CCR6 selectivity data are publicly available for that scaffold .
| Evidence Dimension | Chemokine receptor antagonist potency and selectivity (IC50) |
|---|---|
| Target Compound Data | Human CXCR6 IC50 = 140 nM; Human CCR6 IC50 = 80,000 nM |
| Comparator Or Baseline | Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone (CAS 1838897-63-4) reported as hMAGL inhibitor (IC50 ~61 nM vs ABL1, different target class); no published CXCR6/CCR6 data |
| Quantified Difference | ~570-fold selectivity for CXCR6 over CCR6; distinct target class engagement vs comparator (chemokine receptor vs MAGL) |
| Conditions | Cell-based DiscoveRx β-arrestin recruitment assay (CXCR6); antagonist assay format (CCR6); data curated by ChEMBL from Sanford Burnham Prebys Medical Discovery Institute |
Why This Matters
The CXCR6-selective profile differentiates this compound from analogs that engage entirely distinct target classes (e.g., MAGL), making it a specific tool for CXCR6-mediated biology studies.
- [1] BindingDB. Entry BDBM50539457 – IC50 data: human CXCR6 (140 nM, DiscoveRx β-arrestin assay), human CCR6 (80,000 nM). Curated by ChEMBL. View Source
